2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound classified under the triazolopyrimidine family. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The structure of this compound features a triazole ring fused with a pyrimidine ring, along with phenethyl and pyridyl substituents, which contribute to its pharmacological properties and potential therapeutic applications .
The synthesis of 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods, including multi-step reactions that involve cyclization and substitution processes:
The synthesis typically requires controlled temperatures and specific reagents. For instance, phosphorus oxychloride is commonly used in cyclization steps to facilitate the formation of the triazolo-pyrimidine structure. The reaction conditions may vary but often involve stirring at elevated temperatures for several hours .
The molecular formula for 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 301.3 g/mol. The compound's structure can be represented as follows:
| Property | Data |
|---|---|
| IUPAC Name | 2-(2-phenylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
| InChI | InChI=1S/C18H15N5/c1-2-6-14(7-3-1)9-10-17... |
| InChI Key | WGMXCQNKZSMPCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)... |
The presence of the phenethyl and pyridyl groups enhances the compound's lipophilicity and biological activity.
2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often involve solvents like ethanol or dichloromethane under controlled temperatures to optimize yields .
The mechanism of action for 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine primarily involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking their activity. This inhibition can affect various signaling pathways and metabolic processes within cells .
The compound exhibits moderate solubility in organic solvents and is stable under standard laboratory conditions. Its melting point and boiling point have not been extensively documented but are expected to fall within typical ranges for similar heterocyclic compounds.
The chemical stability of 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine allows it to maintain its structure under various pH levels and temperatures. Its reactivity profile includes susceptibility to oxidation and substitution reactions that are common among triazolopyrimidine derivatives .
This compound has a broad range of scientific applications:
Research continues to explore its efficacy against resistant bacterial strains and its potential role in drug development targeting specific diseases .
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle represents a privileged scaffold in modern drug discovery due to its remarkable structural versatility and diverse pharmacological profile. First synthesized in 1909 by Bulow and Haas, this bicyclic framework has evolved from a chemical curiosity to a cornerstone in medicinal chemistry [2] [7]. Its significance stems from several intrinsic properties: the scaffold is isoelectronic with purine nucleobases, enabling biomimicry in targeting nucleotide-binding sites; it exhibits tunable hydrogen-bonding capacity through multiple nitrogen atoms; and it possesses metal-chelating capabilities via N1, N3, and N4 atoms that facilitate interactions with metalloenzymes [2] [5]. These attributes have enabled diverse therapeutic applications spanning oncology, infectious diseases, and central nervous system disorders.
Notable pharmacophores incorporating this core include the antibiotic Essramycin (isolated from marine Streptomyces species), the antiplatelet agent Trapidil (marketed for ischemic diseases), and the microtubule-targeting anticancer agent Cevipabulin [2] [7] [9]. The scaffold's synthetic flexibility allows extensive decoration at positions 2, 5, 6, and 7, enabling precise modulation of physicochemical properties and target affinity [2]. Recent drug discovery efforts have increasingly exploited this versatility, particularly through substitutions at the C2 and C7 positions, to develop targeted therapeutics against resistant pathogens and proliferative disorders [5] [9]. The compound 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exemplifies this strategy, incorporating specific pharmacophoric elements designed to optimize target engagement.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6